molecular formula C6H2Br2Cl2 B1591027 3,5-Dibromo-1,2-dichlorobenzene CAS No. 81067-42-7

3,5-Dibromo-1,2-dichlorobenzene

Cat. No.: B1591027
CAS No.: 81067-42-7
M. Wt: 304.79 g/mol
InChI Key: SRGMUFKQUPKYQW-UHFFFAOYSA-N
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Description

3,5-Dibromo-1,2-dichlorobenzene is an organic compound with the molecular formula C6H2Br2Cl2. It is a derivative of benzene, where two bromine atoms and two chlorine atoms are substituted at the 3, 5, 1, and 2 positions, respectively. This compound is part of the halogenated benzene family, known for its diverse applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1,2-dichlorobenzene typically involves the halogenation of benzene derivatives. One common method is the bromination and chlorination of 1,2-dichlorobenzene. The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled temperatures to ensure selective substitution at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1,2-dichlorobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in further halogenation, nitration, and sulfonation reactions.

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as hydroxide, amine, or alkoxide ions.

    Reduction: The compound can be reduced to form less halogenated derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, nitric acid, and sulfuric acid are used under acidic conditions.

    Nucleophilic Substitution: Reagents include sodium hydroxide, ammonia, and alcohols, typically under basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include further halogenated, nitrated, or sulfonated derivatives.

    Nucleophilic Substitution: Products include substituted benzene derivatives with different functional groups.

    Reduction: Products include partially or fully dehalogenated benzene derivatives.

Scientific Research Applications

3,5-Dibromo-1,2-dichlorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1,2-dichlorobenzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The halogen atoms on the benzene ring make it susceptible to nucleophilic attack, leading to the formation of various substituted products. The compound can also act as an electrophile in aromatic substitution reactions, forming intermediates that undergo further transformations.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dibromo-3,5-dichlorobenzene
  • 1,3-Dibromo-2,4-dichlorobenzene
  • 1,4-Dibromo-2,3-dichlorobenzene

Uniqueness

3,5-Dibromo-1,2-dichlorobenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of bromine and chlorine atoms at the 3, 5, 1, and 2 positions, respectively, provides distinct electronic and steric properties, making it valuable in selective organic transformations and industrial applications.

Properties

IUPAC Name

1,5-dibromo-2,3-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2Cl2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGMUFKQUPKYQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80554677
Record name 1,5-Dibromo-2,3-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81067-42-7
Record name 1,5-Dibromo-2,3-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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